molecular formula C9H7ClN2O2S B2736866 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006485-93-3

4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2736866
CAS No.: 1006485-93-3
M. Wt: 242.68
InChI Key: WGFXMSKSEJEUQC-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS 1006485-93-3) is a high-value heterocyclic building block with significant potential in medicinal chemistry and materials science. This compound features a hybrid architecture combining a 4-chloro-1H-pyrazole ring and a thiophene-2-carboxylic acid scaffold, creating a versatile platform for constructing complex molecules. The compound is supplied with a minimum purity of 95% and has a molecular weight of 242.68 g/mol (C9H7ClN2O2S). The presence of both the carboxylic acid and chloro-substituted pyrazole moieties provides distinct reactive sites for further synthetic modification, enabling its use as a key intermediate in the development of novel active molecules. Pyrazole-carboxylic acid derivatives are recognized as versatile molecular platforms in chemical research . The rigid conjugated system of the pyrazole ring combined with the strong coordination capability of the carboxylic acid group provides structural foundations for developing metal-organic frameworks (MOFs) with applications in environmental sensing and optoelectronic devices . Furthermore, pyrazole derivatives demonstrate a remarkable breadth of pharmacological activities, serving as core structures in numerous therapeutic agents including anti-inflammatory drugs, antipsychotics, anti-obesity treatments, and antidepressants . Researchers are exploring this specific chloro-substituted analogue for creating targeted bioactive molecules, particularly in developing protein glycation inhibitors, antibacterial agents, antifungal compounds, and anticancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in appropriately equipped laboratories.

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-2-11-12(4-7)3-6-1-8(9(13)14)15-5-6/h1-2,4-5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFXMSKSEJEUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006485-93-3
Record name 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thiophene-pyrazole hybrids and related heterocycles, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents on Pyrazole Thiophene Substitution Key Properties/Bioactivity Reference
Target Compound (1006485-93-3) C₉H₇ClN₂O₂S 4-chloro 2-carboxylic acid Potential enzyme inhibition, stability
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (1006455-24-8) C₉H₇ClN₂O₂S 4-chloro 2-carboxylic acid Structural isomer; similar reactivity, possible altered binding
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (1006457-69-7) C₁₀H₇N₃O₄S* 4-nitro 2-carboxylic acid Electron-withdrawing nitro group may enhance electrophilicity
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide C₁₈H₁₆ClN₃O₂ 4-chloro Benzamide derivative Amide substitution improves lipophilicity
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (1623080-69-2) C₁₄H₉ClN₂O₂S 4-chlorophenyl Thiazole core Thiazole heterocycle may confer distinct pharmacokinetics

*Note: Discrepancy exists in for the nitro derivative’s formula (reported as C₁₁H₂₁NO, likely erroneous; corrected here based on structural logic).

Key Findings :

Substituent Effects: The 4-chloro group in the target compound enhances stability and may influence binding to hydrophobic enzyme pockets. The benzamide derivative () replaces the thiophene-carboxylic acid with a benzamide group, increasing lipophilicity and possibly improving membrane permeability .

Thiophene vs. Thiazole Cores :

  • Thiophene-2-carboxylic acid derivatives (e.g., ) exhibit moderate antioxidant activity, attributed to the electron-rich thiophene ring. Thiazole-based analogs () may offer enhanced rigidity and hydrogen-bonding capacity due to the additional nitrogen atom .

Synthetic Accessibility: The target compound and its isomers (e.g., 5-position analog, CAS 1006455-24-8) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in . However, scalability challenges are noted, with some suppliers discontinuing production () .

Biological Relevance :

  • Thiophene-pyrazole hybrids are explored as intermediates in kinase inhibitors and anti-inflammatory agents. The trifluoromethyl-thiazole derivative (CAS 955963-41-4, ) exemplifies how fluorinated groups can enhance metabolic stability .

Biological Activity

4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS Number: 1006485-93-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : 242.68 g/mol
  • IUPAC Name : 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid
  • Physical Form : Powder
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.

  • Cell Line Studies :
    • In a study by Wei et al., derivatives of pyrazole were screened against various cancer cell lines, showing significant cytotoxicity. For instance, compounds exhibited GI50 values ranging from 3.79 µM to 42.30 µM across different cell lines such as MCF7 and NCI-H460 .
    • Another study indicated that compounds similar to 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid displayed IC50 values indicating effective inhibition of cell proliferation in A549 lung cancer cells .
  • Mechanism of Action :
    • The mechanism through which this compound exhibits its anticancer effects may involve the inhibition of key cellular pathways such as Aurora-A kinase, which is crucial for mitotic regulation. Inhibition assays showed IC50 values as low as 0.16 µM for certain derivatives .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored, suggesting that compounds like 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid may modulate inflammatory responses.

  • In Vitro Studies :
    • Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Study ReferenceCompound TestedCell LineIC50 Value (µM)Notes
Wei et al. Pyrazole DerivativeA54926Significant growth inhibition
Xia et al. Pyrazole DerivativeMCF7<0.01Potent apoptosis induction
Li et al. Pyrazole DerivativeNCI-H4600.39Induced autophagy without apoptosis

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

  • Mannich-type reactions : For introducing the pyrazole moiety to the thiophene scaffold, analogous to methods used for related compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol .
  • Functional group interconversions : Carboxylic acid groups are often introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH), as seen in sulfamoyl-thiophene derivatives .
  • Optimization considerations : Solvent choice (e.g., DMF or dichloromethane) and base selection (e.g., K₂CO₃) are critical for yield and purity, as highlighted in thiazole and piperazine-carboxamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are standard for confirming substituent positions and purity. For example, sulfamoyl-thiophene derivatives were validated using characteristic chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for assessing steric effects of the pyrazole-thiophene hybrid .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, as demonstrated in β-lactamase inhibitor studies .

Q. How does the compound’s reactivity influence derivatization strategies?

  • Carboxylic acid group : Enables esterification or amidation. Ethyl ester derivatives of similar thiophenes were synthesized via nucleophilic acyl substitution .
  • Chloropyrazole moiety : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, as seen in aryl-thiazole hybrids .
  • Thiophene ring : Electrophilic aromatic substitution (e.g., sulfonation) is feasible, though steric hindrance from the pyrazole group may require optimized conditions .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?

  • Steric hindrance : The bulky pyrazole group can impede reactions at the thiophene ring. Strategies include using polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to accelerate kinetics .
  • Byproduct formation : Competing reactions (e.g., over-sulfonation) are minimized by controlling stoichiometry and reaction time, as observed in sulfamoyl-thiophene syntheses .
  • Data-driven optimization : Design of Experiments (DoE) and machine learning models can systematically explore parameter spaces (e.g., temperature, catalyst loading) to maximize yields .

Q. How can computational methods predict the compound’s biological activity?

  • Molecular docking : Studies on thiophene derivatives (e.g., COX-2 inhibitors) revealed binding affinities via docking into protein active sites (PDB: 1PXX) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, thiophene-carboxylate esters showed correlations between electronic structure and antioxidant activity .
  • MD simulations : Assess conformational stability in biological environments, as applied to piperazine-carboxamide analogs .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or protocols (e.g., MTT vs. resazurin assays) can skew results. Standardized protocols (e.g., NIH/ISO guidelines) are recommended .
  • Metabolic interference : The pyrazole group may interact with cytochrome P450 enzymes, altering observed activity. Metabolite profiling (LC-MS/MS) is critical for accurate interpretation .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Masking the carboxylic acid as an ethyl ester enhances membrane permeability, as seen in piperidine-carboxylate analogs .
  • Co-crystallization : Stabilizes the compound in solid form, reducing hydrolysis. SHELX-refined crystal structures guide co-former selection (e.g., nicotinamide) .
  • pH optimization : Buffered formulations (pH 6–7) mitigate degradation in aqueous media, supported by stability studies on thiophene derivatives .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use techniques like Surface Plasmon Resonance (SPR) to measure direct binding to proteins (e.g., kinases or GPCRs) .
  • CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Transcriptomics/proteomics : Identify downstream pathways affected by the compound, as applied to anti-inflammatory thiophene analogs .

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